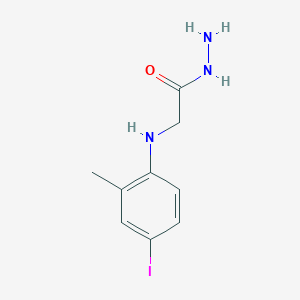
N-(2-ethyl-6-methylphenyl)-3-phenylmethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethyl-6-methylphenyl)-3-phenylmethoxybenzamide is a complex organic compound with a unique structure that combines an aromatic amide with an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-6-methylphenyl)-3-phenylmethoxybenzamide typically involves the reaction of 2-ethyl-6-methylaniline with 3-phenylmethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the process is optimized to increase yield and reduce costs. This involves using more efficient catalysts and solvents, as well as continuous flow reactors to enhance reaction rates and scalability. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-ethyl-6-methylphenyl)-3-phenylmethoxybenzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
N-(2-ethyl-6-methylphenyl)-3-phenylmethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which N-(2-ethyl-6-methylphenyl)-3-phenylmethoxybenzamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary, but typically include inhibition or activation of specific proteins or signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-ethyl-6-methylphenyl)acetamide: A simpler analog with similar structural features but lacking the ether linkage.
N-(2-ethyl-6-methylphenyl)-3-fluorobenzamide: A fluorinated derivative with potentially different reactivity and biological activity.
N-(2-ethyl-6-methylphenyl)-5-[(pyrrolidin-1-yl)methyl]-1,2-oxazole-3-carboxamide: A more complex analog with additional functional groups.
Uniqueness
N-(2-ethyl-6-methylphenyl)-3-phenylmethoxybenzamide is unique due to its combination of an aromatic amide and an ether linkage, which imparts distinct chemical and physical properties. This makes it a versatile compound for various applications, particularly in the development of new materials and pharmaceuticals.
Propiedades
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-3-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-3-19-12-7-9-17(2)22(19)24-23(25)20-13-8-14-21(15-20)26-16-18-10-5-4-6-11-18/h4-15H,3,16H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPZVURAAHDMPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3,5-bis(trifluoromethyl)phenyl]butanamide](/img/structure/B5703450.png)
![N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE](/img/structure/B5703454.png)
![[(Z)-[amino(phenyl)methylidene]amino] 2-methyl-3-nitrobenzoate](/img/structure/B5703465.png)

![N-(2-fluorophenyl)-2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5703473.png)




![4-ethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5703506.png)
![methyl 3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B5703514.png)


